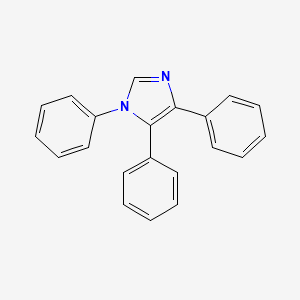
1,4,5-Triphenylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5-Triphenylimidazole is a useful research compound. Its molecular formula is C21H16N2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of copper(II) complexes of 1,4,5-triphenylimidazole. For instance, the compound [Cu(2,4,5-triphenylimidazole)₂]n showed promising results against dengue virus type 2 (DENV-2), demonstrating an IC50 of 2.3 µg/ml and a selectivity index of 19.42, indicating low cytotoxicity (CC50 = 44.17 µg/ml) in Vero cells . This suggests potential as a drug candidate for treating viral infections.
Antimicrobial Properties
The compound exhibits notable antibacterial and antifungal activities. Modifications to the imidazole ring have been shown to enhance these properties significantly. For example, the introduction of azole rings or thiol groups into the structure has led to increased antibacterial and anti-inflammatory effects . These modifications allow for more effective interaction with biological targets, making them suitable for therapeutic applications.
Analytical Applications
Fluorescence and Chemiluminescence
this compound derivatives serve as effective analytical tools in biomedical sciences due to their fluorescence and chemiluminescence properties. They have been utilized to determine metal ions such as cobalt(II) and chromium(VI), as well as organic substances in biological materials through high-performance liquid chromatography (HPLC) . The compounds' ability to act as labeling reagents enhances their utility in analytical chemistry.
Material Science Applications
Optoelectronic Properties
Research has demonstrated that this compound derivatives possess significant optoelectronic properties. These compounds can be synthesized to create materials suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. For example, studies on derivatives like PBIPN have shown favorable nonlinear optical properties and potential use in photonic applications .
Summary of Research Findings
Case Studies
- Dengue Virus Inhibition : The study on copper complexes of this compound demonstrated effective inhibition of DENV-2 replication in vitro. The low cytotoxicity profile suggests its potential for further development into antiviral therapies .
- Analytical Tool Development : Lophine derivatives were explored for their chemiluminescent properties in detecting trace metals and organic compounds in biological samples. This application highlights the compound's versatility as a reagent in analytical methodologies .
- Material Innovation : The synthesis of new derivatives for optoelectronic applications has opened pathways for developing advanced materials that can be used in next-generation electronic devices .
特性
分子式 |
C21H16N2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
1,4,5-triphenylimidazole |
InChI |
InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-21(18-12-6-2-7-13-18)23(16-22-20)19-14-8-3-9-15-19/h1-16H |
InChIキー |
HTFCJBTVENNZSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















